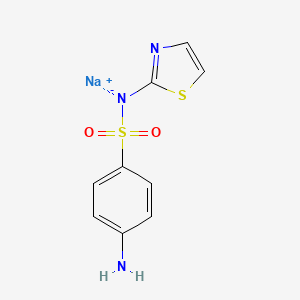

Sulfathiazole sodique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfathiazole sodique est un composé organosulfuré appartenant à la famille des sulfamides. Il était autrefois largement utilisé comme agent antimicrobien oral et topique jusqu'à ce que des alternatives moins toxiques soient découvertes . Malgré son utilisation réduite chez l'homme, il reste pertinent en médecine vétérinaire .

Applications De Recherche Scientifique

Sulfathiazole sodium has several scientific research applications:

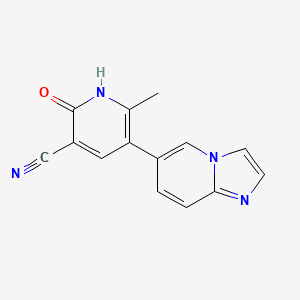

Chemistry: Used in the synthesis of new sulfonamide derivatives with enhanced properties.

Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial growth.

Industry: Utilized in the development of new drug formulations with improved solubility and bioavailability.

Mécanisme D'action

Target of Action

Sulfathiazole sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Sulfathiazole sodium acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfathiazole sodium disrupts the biosynthesis of folic acid in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids. Therefore, its depletion leads to impaired DNA synthesis and ultimately, bacterial cell death .

Pharmacokinetics

As a sulfa drug, it is known to be well-absorbed orally and widely distributed throughout the body . Its bioavailability is likely influenced by factors such as dosage form, patient characteristics, and concomitant medications.

Result of Action

The inhibition of folic acid synthesis by sulfathiazole sodium results in the death of bacterial cells . This is because the bacteria are unable to replicate their DNA without the necessary folic acid . Therefore, sulfathiazole sodium is effective against a wide range of gram-positive and gram-negative pathogenic microorganisms .

Action Environment

The action, efficacy, and stability of sulfathiazole sodium can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides Additionally, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution

Analyse Biochimique

Biochemical Properties

Sulfathiazole sodium plays a significant role in biochemical reactions. It blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . Sulfathiazole sodium is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .

Cellular Effects

Sulfathiazole sodium has a wide range of effects on various types of cells. It is effective against a wide range of gram-positive and gram-negative pathogenic microorganisms . The drug’s antimicrobial activity is due to its ability to inhibit the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Molecular Mechanism

At the molecular level, Sulfathiazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, Sulfathiazole sodium prevents the production of folic acid, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

It is known that the drug is a short-acting sulfa drug

Metabolic Pathways

Sulfathiazole sodium is involved in the metabolic pathway related to the synthesis of folic acid . It inhibits the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid, a precursor of folic acid .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sulfathiazole sodique peut être synthétisé par réaction du 2-aminothiazole avec la sulfanilamide. La réaction implique généralement l'utilisation de solvants tels que l'acétone ou l'éthanol et nécessite un chauffage pour obtenir une solution claire . Le produit est ensuite purifié par cristallisation.

Méthodes de production industrielle

Dans les milieux industriels, le this compound est produit en combinant la sulfanilamide avec le 2-aminothiazole dans des conditions contrôlées. Le mélange réactionnel est chauffé et le produit obtenu est purifié par recristallisation. L'utilisation de solvants comme l'acétone améliore la solubilité et l'adsorption du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfathiazole sodique subit diverses réactions chimiques, notamment :

Diazotation : Réagit avec le nitrite de sodium en milieu acide pour former des sels de diazonium.

Réactions de couplage : Forme des colorants orange intenses solubles dans l'eau lorsqu'il est couplé à l'aniline.

Oxydation et réduction : Peut être oxydé ou réduit dans des conditions spécifiques, bien que ces réactions soient moins fréquentes.

Réactifs et conditions courants

Diazotation : Nitrite de sodium et acide chlorhydrique.

Réactions de couplage : Aniline et solutions acides.

Oxydation et réduction : Divers agents oxydants et réducteurs selon le résultat souhaité.

Principaux produits formés

Sels de diazonium : Formés lors de la diazotation.

Colorants solubles dans l'eau : Produits lors des réactions de couplage avec l'aniline.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets antimicrobiens en inhibant l'enzyme dihydroptéroate synthase. Cette enzyme est cruciale pour la synthèse de l'acide dihydrofolique, un composant essentiel à la croissance bactérienne . En bloquant cette enzyme, le this compound empêche la synthèse de l'acide folique, inhibant ainsi la prolifération bactérienne .

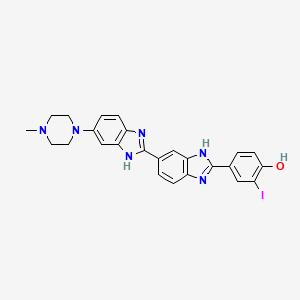

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfaméthoxazole : Un autre sulfamide aux propriétés antimicrobiennes similaires mais moins toxique.

Sulfadiazine : Utilisé en combinaison avec d'autres sulfamides pour des effets antimicrobiens améliorés.

Sulfacetamide : Souvent utilisé dans des formulations topiques pour les infections oculaires.

Unicité

Le sulfathiazole sodique est unique en raison de sa structure spécifique, qui lui permet de former divers polymorphes et structures cristallines multicomposants . Cette flexibilité structurelle renforce son potentiel pour la formation de nouvelles formulations de médicaments aux propriétés améliorées.

Propriétés

Numéro CAS |

144-74-1 |

|---|---|

Formule moléculaire |

C9H9N3NaO2S2 |

Poids moléculaire |

278.3 g/mol |

Nom IUPAC |

sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |

InChI |

InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12); |

Clé InChI |

RKXDGQFOLMYFFG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+] |

SMILES canonique |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na] |

| 144-74-1 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

72-14-0 (Parent) |

Synonymes |

4-amino-N-2-thiazolyl Benzenesulfonamide Alphadol Benzenesulfonamide, 4 amino N 2 thiazolyl Benzenesulfonamide, 4-amino-N-2-thiazolyl N(1)-2-thiazolylsulfanilamide norsulfazole sulfathiazole Sulfathiazole Sodium sulfathiazole, monosodium salt |

Origine du produit |

United States |

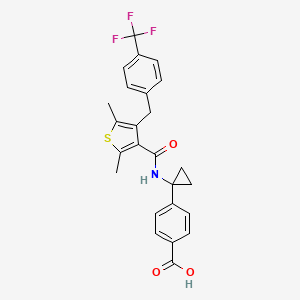

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

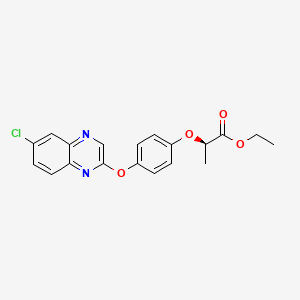

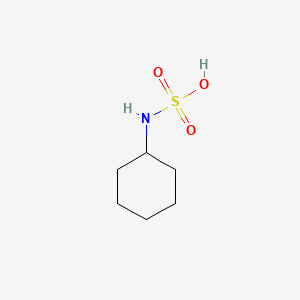

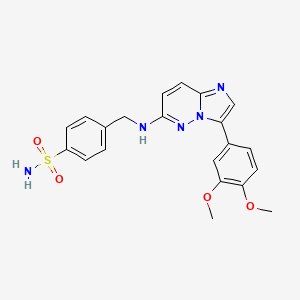

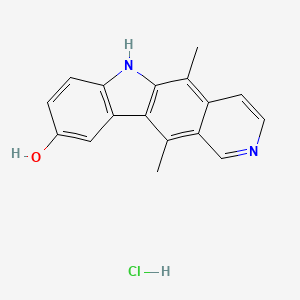

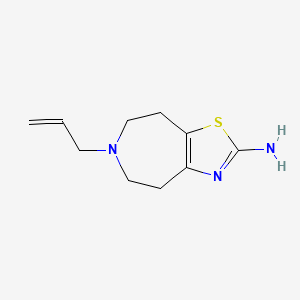

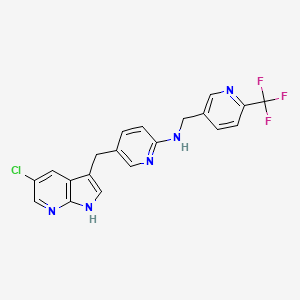

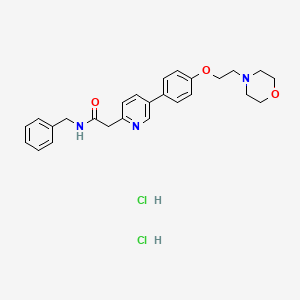

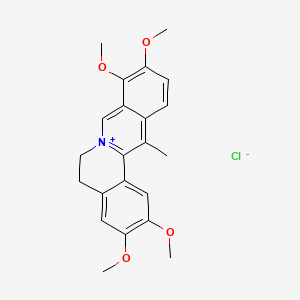

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B1662792.png)

![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)